2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole is an organic compound characterized by the presence of fluorine and nitro groups attached to a phenoxy and anisole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole typically involves the reaction of 2-fluoro-4-nitrophenol with 4-nitroanisole under specific conditions. One common method includes the use of N,N-diisopropylethylamine as a base and chlorobenzene as a solvent, with the reaction mixture heated to 140°C for 18 hours . After the reaction, the mixture is treated with aqueous sodium hydroxide and extracted with chloroform to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Quinones or other oxidized phenoxy compounds.
Scientific Research Applications
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and nitro groups can influence the compound’s binding affinity and specificity. For example, the nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-4-nitrophenoxy)-3-methoxypropanehydrazide
- 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine
- Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate
Uniqueness
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with tailored biological activities and material properties.
Properties
Molecular Formula |
C13H9FN2O6 |
---|---|
Molecular Weight |
308.22 g/mol |
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C13H9FN2O6/c1-21-12-5-3-9(16(19)20)7-13(12)22-11-4-2-8(15(17)18)6-10(11)14/h2-7H,1H3 |
InChI Key |
OPNHQQIZHMUPMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.